1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone
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Description
1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C22H17FN6O3 and its molecular weight is 432.415. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformation
- The compound's chemical structure allows for synthesis and transformation into various derivatives. For instance, Kurasawa et al. (1988) described the transformation of 1,5-benzoxazepines into spirobenzoxazoles, showing the versatility of such compounds in creating new chemical structures. This research showcases the potential for creating a wide range of derivatives from this compound for various applications (Kurasawa et al., 1988).
Pharmaceutical Applications
- Some derivatives of this compound show significant antibacterial activity. For example, Rai et al. (2009) synthesized novel oxadiazoles, including a compound with a similar structure, and found them to exhibit considerable antibacterial activity against various bacterial strains. This suggests the potential of such compounds in developing new antibiotics (Rai et al., 2009).
- Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Their research indicates that these derivatives, which are structurally related to the compound , could be useful in treating microbial infections (Bektaş et al., 2007).
Antiviral Potential
- Hebishy et al. (2020) demonstrated a new route to synthesize benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds showed significant antiavian influenza virus activity, suggesting a possible antiviral application for related compounds (Hebishy et al., 2020).
Reactivity and Derivatization
- Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazinone derivatives, indicating that such compounds can be functionalized and derivatized for various applications, possibly including drug development (Mironovich & Shcherbinin, 2014).
Tuberculostatic Activity
- Foks et al. (2004) investigated the tuberculostatic activity of oxadiazole and triazole derivatives, suggesting that similar structures could be potential candidates for tuberculosis treatment (Foks et al., 2004).
Pharmacological Evaluation
- Faheem (2018) conducted a computational and pharmacological evaluation of oxadiazole and pyrazole novel derivatives, assessing their potential for toxicity, tumour inhibition, and anti-inflammatory actions. This research hints at the diverse pharmacological applications of such compounds (Faheem, 2018).
Properties
IUPAC Name |
5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O3/c1-2-31-19-6-4-3-5-16(19)21-25-20(32-27-21)12-28-22(30)18-11-17(26-29(18)13-24-28)14-7-9-15(23)10-8-14/h3-11,13H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLUSOWHGSWTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.